molecular formula C17H13Cl2NO2 B288062 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Número de catálogo B288062
Peso molecular: 334.2 g/mol
Clave InChI: CIVZJCNZWGTDAO-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as DMCM, is a compound that has been widely used in scientific research. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been used to study the role of GABA-A receptors in various physiological and pathological conditions, and its mechanism of action has been extensively investigated.

Mecanismo De Acción

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA to the receptor, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one reduces the inhibitory effect of GABA on neuronal activity. This leads to an increase in neuronal excitability and a decrease in the threshold for seizure activity. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to reduce the potency of other GABA-A receptor agonists, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel function, and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It has also been shown to increase the activity of voltage-gated calcium channels, which can lead to increased neurotransmitter release and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to induce seizures in animal models, and its effects on neuronal excitability have been linked to its potential therapeutic effects in epilepsy and other neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in laboratory experiments. It is a potent and selective GABA-A receptor antagonist, which allows for precise modulation of receptor function. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has some limitations for use in laboratory experiments. It can induce seizures in animal models, which can be a concern for animal welfare. It also has a relatively short half-life, which can make it difficult to maintain a stable concentration in experimental systems.

Direcciones Futuras

There are several future directions for research on 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its effects on the GABA-A receptor. One area of interest is the development of more selective GABA-A receptor antagonists, which could provide more precise modulation of receptor function. Another area of interest is the investigation of the role of GABA-A receptors in neurological disorders, such as epilepsy and anxiety. Finally, there is interest in the development of novel therapies based on the modulation of GABA-A receptor function, which could have potential applications in the treatment of a range of neurological disorders.

Métodos De Síntesis

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with methylamine and cycloheptanone. The synthesis of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final compound.

Aplicaciones Científicas De Investigación

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been used in a wide range of scientific research applications, including studies of the GABA-A receptor function, pharmacology, and physiology. It has also been used to investigate the role of GABA-A receptors in anxiety, depression, epilepsy, and other neurological disorders. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to modulate the activity of GABA-A receptors in a dose-dependent manner, and its effects on receptor function can be reversed by other GABA-A receptor ligands.

Propiedades

Nombre del producto

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Fórmula molecular

C17H13Cl2NO2

Peso molecular

334.2 g/mol

Nombre IUPAC

2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Cl2NO2/c1-20-15-8-3-2-5-12(17(15)22)16(21)10-9-11-13(18)6-4-7-14(11)19/h2-10H,1H3,(H,20,22)/b10-9+

Clave InChI

CIVZJCNZWGTDAO-MDZDMXLPSA-N

SMILES isomérico

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

SMILES canónico

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.